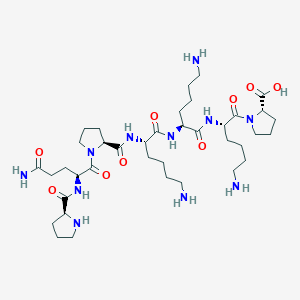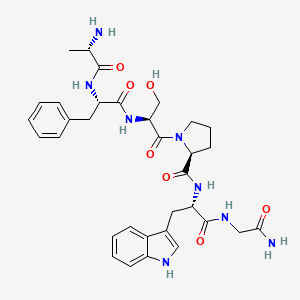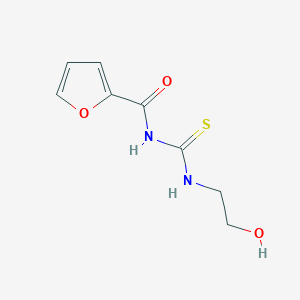
L-Proline, L-prolyl-L-glutaminyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Proline, L-prolyl-L-glutaminyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl- is a complex peptide composed of multiple amino acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-prolyl-L-glutaminyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The peptide can undergo oxidation, particularly at the proline and lysine residues.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products
The major products of these reactions include modified peptides with altered functional properties, which can be used for various applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The peptide can act as a catalyst in certain organic reactions due to its unique structure.
Biology
Protein Engineering: Used in the design of novel proteins with specific functions.
Enzyme Inhibition: Potential inhibitor of enzymes due to its specific amino acid sequence.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent.
Biomarker Discovery: Used in the identification of disease biomarkers.
Industry
Food Industry: Enhances the flavor and texture of food products.
Pharmaceuticals: Used in the formulation of peptide-based drugs.
Wirkmechanismus
The mechanism of action of L-Proline, L-prolyl-L-glutaminyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, protein-protein interactions, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-phenylalanyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline
- L-prolyl-L-proline
Uniqueness
L-Proline, L-prolyl-L-glutaminyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
205385-47-3 |
|---|---|
Molekularformel |
C38H67N11O9 |
Molekulargewicht |
822.0 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C38H67N11O9/c39-18-4-1-10-25(34(53)46-27(12-3-6-20-41)36(55)49-23-9-15-30(49)38(57)58)44-33(52)26(11-2-5-19-40)45-35(54)29-14-8-22-48(29)37(56)28(16-17-31(42)50)47-32(51)24-13-7-21-43-24/h24-30,43H,1-23,39-41H2,(H2,42,50)(H,44,52)(H,45,54)(H,46,53)(H,47,51)(H,57,58)/t24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI-Schlüssel |
GPUDIWKEEMRKEF-FLMSMKGQSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)O |
Kanonische SMILES |
C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide](/img/structure/B14242033.png)
![(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol](/img/structure/B14242035.png)
![Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]-](/img/structure/B14242042.png)
![N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide](/img/structure/B14242051.png)
![N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide](/img/structure/B14242055.png)
![acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol](/img/structure/B14242063.png)



![1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14242095.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}pyridine](/img/structure/B14242103.png)


![3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14242110.png)
